molecular formula C16H26N2O5S B11124166 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide

Cat. No.: B11124166
M. Wt: 358.5 g/mol
InChI Key: QHAHKCVHHLVOAR-UHFFFAOYSA-N
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Description

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a dimethoxyphenyl ring, an alaninamide backbone, and a 3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 3,4-dimethoxybenzenesulfonyl chloride, is prepared by reacting 3,4-dimethoxybenzenesulfonic acid with thionyl chloride.

    Coupling with alaninamide: The sulfonyl chloride is then reacted with alaninamide in the presence of a base such as triethylamine to form the sulfonyl-alaninamide intermediate.

    Introduction of the 3-methylbutyl group: The final step involves the alkylation of the intermediate with 3-methylbutyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the dimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide has several scientific research applications:

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(3,4-Dimethoxyphenyl)sulfonyl]-N~2~-(2,5-dimethylbenzyl)-N-(3-fluorophenyl)isoleucinamide
  • N~3~-[(3,4-Dimethoxyphenyl)sulfonyl]-N-[2-(4-morpholinylsulfonyl)ethyl]-β-alaninamide

Uniqueness

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methylbutyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl side chain differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C16H26N2O5S/c1-11(2)8-9-17-16(19)12(3)18-24(20,21)13-6-7-14(22-4)15(10-13)23-5/h6-7,10-12,18H,8-9H2,1-5H3,(H,17,19)

InChI Key

QHAHKCVHHLVOAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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